molecular formula C10H19BClNSi B6590584 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine CAS No. 1138164-75-6

1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine

Cat. No.: B6590584
CAS No.: 1138164-75-6
M. Wt: 227.61 g/mol
InChI Key: UPMDYPGOABVVDO-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyldimethylsilyl group, a chloro group, and a dihydro-1,2-azaborine ring

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyldimethylsilyl chloride and a suitable precursor for the azaborine ring.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as imidazole, to facilitate the formation of the tert-butyldimethylsilyl group.

    Industrial Production: For large-scale production, the process may be optimized to ensure high yield and purity. This involves careful control of reaction parameters and purification steps to isolate the desired product.

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BClNSi/c1-10(2,3)14(4,5)13-9-7-6-8-11(13)12/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMDYPGOABVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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